Introduction: The Significance of theTriazolo[4,3-a]pyrazine Core
Introduction: The Significance of theTriazolo[4,3-a]pyrazine Core
An In-Depth Technical Guide to 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
This guide provides an in-depth exploration of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest in modern medicinal chemistry. As a privileged scaffold, its unique electronic and structural properties make it a cornerstone for the development of novel therapeutic agents. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyrazine Core
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered substantial attention in drug discovery.[4][5] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors allow it to serve as an effective pharmacophore, interacting with a wide array of biological targets. Derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antimalarial, and kinase inhibitory properties.[4][6][7]
The introduction of a chlorine atom at the 5-position creates 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, a versatile synthetic intermediate. This chloro-substituent is not merely a passive feature; it is a key reactive handle that enables a diverse range of functionalizations, primarily through nucleophilic substitution reactions. Understanding the behavior of this specific moiety is critical for leveraging the full potential of this scaffold in synthetic campaigns.
Core Physicochemical & Structural Properties
5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a solid at room temperature.[8] Its fundamental properties are crucial for designing reaction conditions, purification strategies, and formulation studies.
Data Presentation: Key Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | [3][8][9] |
| Molecular Weight | 154.56 g/mol | [8] |
| CAS Number | 63744-34-3 | [3][10] |
| Appearance | Solid | [8] |
| Monoisotopic Mass | 154.00462 Da | [9] |
| IUPAC Name | 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine | [8] |
| InChI Key | JUOACTFGHZKVMT-UHFFFAOYSA-N | [8] |
Mandatory Visualization: Chemical Structure
The numbering of the fused ring system is critical for discussing its reactivity. The chlorine atom is at position 5, the pyrazine ring nitrogen atoms are at positions 1 and 4, and the triazole ring nitrogens are at positions 2, 7, and 8.
Caption: Structure of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine with standard numbering.
Synthesis of the Core Scaffold
The synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a well-established process, though several routes exist. A common and reliable method begins with hydrazinylpyrazine, which undergoes cyclization to form the triazole ring.[1] An alternative pathway starts from 2,3-dichloropyrazine, where one chlorine is first displaced by hydrazine, followed by cyclization.[6]
From a process chemistry perspective, the choice of starting material is often dictated by cost, availability, and safety considerations, particularly the handling of hydrazine hydrate. The cyclization step is key; it typically involves a one-carbon source like triethyl orthoformate or formic acid, often with an acid catalyst to drive the reaction to completion.
Mandatory Visualization: Synthetic Workflow
Caption: Key workflow for the synthesis of the target compound.
Experimental Protocols: Synthesis
The following protocol is adapted from established laboratory procedures and provides a reliable method for gram-scale synthesis.[1]
Protocol 1: Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
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Vessel Preparation: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazinylpyrazine (1.0 equiv.).
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Reagent Addition: Add toluene to create a solution of approximately 0.3-0.4 M. Subsequently, add triethyl orthoformate (2.0 equiv.) and a catalytic amount of p-toluenesulfonic acid (tosylic acid, 0.05 equiv.).
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Expert Insight: Triethyl orthoformate serves as the carbon source for the third atom of the triazole ring. The tosylic acid catalyst is crucial for protonating the intermediate, facilitating the final dehydrative cyclization.
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-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Upon completion, allow the reaction to cool to room temperature. The solvent can be removed under reduced pressure.
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Purification: The crude product is then purified. The specific method (recrystallization or column chromatography) will depend on the purity of the crude material.
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Trustworthiness: The final product's identity and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the synthesis.
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Chemical Reactivity: The Role of the 5-Chloro Group
The primary site of reactivity on the 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is the carbon atom bearing the chlorine. This position is susceptible to nucleophilic aromatic substitution (SₙAr). However, a fascinating and synthetically critical aspect of this scaffold is its propensity to undergo tele-substitution.[11]
Instead of the expected ipso-substitution at the C5 position, many nucleophiles, particularly primary amines, preferentially attack the C8 position of the pyrazine ring.[11][12] This results in a formal displacement of the C5 chlorine via a rearranged intermediate.
Mechanistic Considerations: ipso vs. tele-Substitution
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Ipso-Substitution: The nucleophile directly attacks the carbon (C5) bonded to the chlorine atom. The resulting intermediate expels the chloride ion to yield the C5-substituted product.[11]
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Tele-Substitution: The nucleophile attacks the electron-deficient C8 position. This is followed by a rearrangement and subsequent elimination of the chloride ion from the C5 position, leading to the C8-substituted product.[11] This pathway is often the thermodynamically preferred route for primary amines.[12]
The choice of nucleophile and reaction conditions can influence the ratio of these two products, making a thorough understanding of this reactivity essential for predictable synthetic outcomes.
Mandatory Visualization: Reaction Pathways
Caption: Competing ipso- and tele-substitution pathways.
Applications in Drug Discovery
The 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a validated starting point for generating libraries of bioactive compounds. The ease with which the C5-chloro group can be displaced allows for the systematic exploration of the structure-activity relationship (SAR).
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Antimalarial Agents: The Open Source Malaria (OSM) consortium has extensively investigated this scaffold.[12][13] Amination reactions have produced a library of compounds, some of which exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.[12][13] These compounds are believed to target the parasite's PfATP4ase.[13]
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Antibacterial Agents: Novel derivatives have been synthesized and tested against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Certain substituted analogues have shown minimum inhibitory concentrations (MICs) comparable to the antibiotic ampicillin.[4][7]
-
Kinase Inhibitors: The scaffold has been successfully employed to design dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression.[6] By modifying the group at the 5-position, researchers have developed compounds with potent anti-proliferative activities in cancer cell lines.[6]
Experimental Protocols: Key Reactions
The following protocol details a representative amination reaction, a common and crucial transformation for this scaffold.
Protocol 2: General Procedure for Amination (tele-Substitution)
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Setup: In a suitable vial, dissolve 5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (1.0 equiv.) in an excess of the desired primary amine (e.g., 10 equiv. or using the amine as the solvent).[13]
-
Expert Insight: Using the amine as the solvent ensures a high concentration of the nucleophile, driving the reaction towards completion. No additional base is typically required as the amine serves this role.
-
-
Reaction: Stir the mixture at room temperature for 16-24 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Pre-adsorb the reaction mixture onto silica gel by concentrating it under reduced pressure in the presence of silica.
-
Purification: Purify the product using column chromatography (e.g., reversed-phase HPLC) to isolate the desired 8-amino-substituted product.[13]
-
Trustworthiness: It is imperative to characterize the final product thoroughly using 1D and 2D NMR (COSY, HMBC) to unambiguously confirm the position of substitution (C8 vs. C5).[13] The distinct splitting patterns of the pyrazine ring protons in ¹H NMR can differentiate between the two isomers.[11]
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Conclusion and Future Outlook
5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is more than just a chemical; it is a powerful tool in the arsenal of the medicinal chemist. Its well-defined synthesis and predictable, albeit complex, reactivity make it an ideal scaffold for library synthesis and lead optimization. The prevalence of the tele-substitution pathway with amine nucleophiles is a key mechanistic feature that must be understood and leveraged for successful drug design. Future research will likely focus on expanding the scope of its reactivity, exploring new substitution patterns, and applying this versatile core to an even broader range of biological targets.
References
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Title: Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Source: Europe PMC URL: [Link]
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Title: GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine. Source: GitHub - OpenSourceMalaria/OSM_To_Do_List URL: [Link]
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Title: tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Source: MDPI URL: [Link]
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Title: Synthesis of New Triazolopyrazine Antimalarial Compounds. Source: MDPI URL: [Link]
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